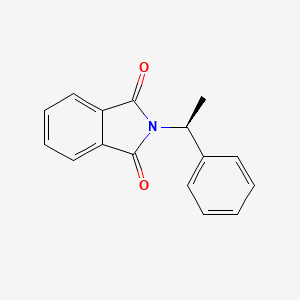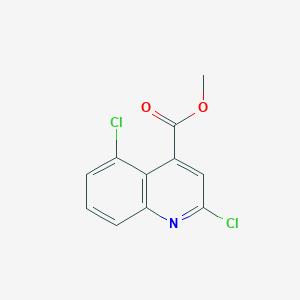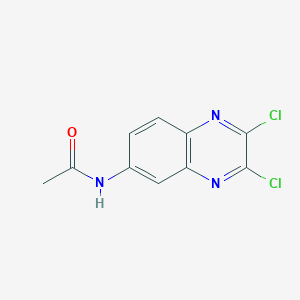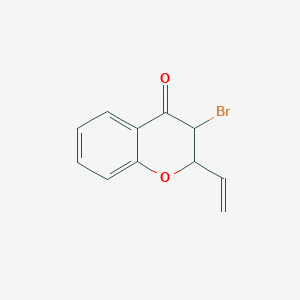
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds . This particular compound has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate, often involves the use of various synthetic strategies. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature . Another approach includes the use of reductive elimination at alkyl–Pd(IV) promoted by benziodoxole tosylate as an oxidant and silver acetate (AgOAc) as an additive .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrially relevant materials
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
4-Nitrobenzyl azetidine-1-carboxylate: A structurally similar compound with different functional groups.
Eigenschaften
Molekularformel |
C11H12N2O5 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(3-hydroxy-4-nitrophenyl)methyl azetidine-1-carboxylate |
InChI |
InChI=1S/C11H12N2O5/c14-10-6-8(2-3-9(10)13(16)17)7-18-11(15)12-4-1-5-12/h2-3,6,14H,1,4-5,7H2 |
InChI-Schlüssel |
BHRCYTPHIKJUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)OCC2=CC(=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)





